molecular formula C19H18N2O3S2 B2377686 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1235041-88-9

4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No. B2377686
CAS RN: 1235041-88-9
M. Wt: 386.48
InChI Key: AEBLMLXZVFMFCJ-UHFFFAOYSA-N
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Description

4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide, also known as compound 1, is a novel sulfonamide derivative that has attracted the attention of many researchers due to its potential pharmacological properties. This compound has been synthesized using a variety of methods and has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide 1 is not fully understood. However, studies have suggested that this 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition, this 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. Studies have shown that this 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide can induce cell cycle arrest, inhibit the migration and invasion of cancer cells, and modulate the expression of certain genes that are involved in cancer progression. In addition, this 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of certain pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide 1 in lab experiments is its potent anticancer activity. This makes it an attractive candidate for further development as a potential anticancer drug. However, one of the limitations of using this 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide 1. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide. Another area of interest is the investigation of the mechanism of action of this 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide in more detail, which could provide insights into its potential clinical applications. In addition, further studies are needed to evaluate the safety and efficacy of this 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide in animal models and clinical trials.

Synthesis Methods

Compound 1 can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-acetylbenzenesulfonamide with pyridine-2-carbaldehyde and thiophene-3-carbaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide and the product is purified using column chromatography.

Scientific Research Applications

Compound 1 has been extensively studied for its potential pharmacological properties. Several studies have shown that this 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide exhibits potent anticancer activity against a variety of cancer cell lines including breast cancer, lung cancer, and colon cancer. In addition, this 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide has been shown to exhibit anti-inflammatory, antiviral, and antibacterial activities.

properties

IUPAC Name

4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-15(22)17-5-7-19(8-6-17)26(23,24)21(12-16-9-11-25-14-16)13-18-4-2-3-10-20-18/h2-11,14H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBLMLXZVFMFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide

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